N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide is a complex organic compound that features a benzamide group linked to a pyrrolopyridine moiety through a propylamine chain
Mechanism of Action
Target of Action
The primary targets of N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, affecting their downstream effects .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
This compound has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The FGFR family plays an essential role in various types of tumors, making N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been observed to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of FGFR signaling pathway . This pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolopyridine core, followed by the introduction of the propylamine chain, and finally, the coupling with benzoyl chloride to form the benzamide group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted benzamides or pyrrolopyridine derivatives.
Scientific Research Applications
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-oxo-2-phenylethyl)amino)benzamide
- N-(2-(3-(1H-indol-3-yl)propyl)amino)-2-oxoethyl)benzamide
- N-(2-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzoate
Uniqueness
N-(2-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amino)-2-oxoethyl)benzamide is unique due to its specific structural features, such as the combination of a pyrrolopyridine moiety with a benzamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyrrolo[2,3-b]pyridin-1-ylpropylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(14-22-19(25)16-6-2-1-3-7-16)20-11-5-12-23-13-9-15-8-4-10-21-18(15)23/h1-4,6-10,13H,5,11-12,14H2,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXHORUQJZVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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